molecular formula C10H9NO5S B1518987 2-Ethyl-1,1,3-trioxo-2,3-dihydro-1$L^{6},2-benzothiazole-6-carboxylic acid CAS No. 1040033-65-5

2-Ethyl-1,1,3-trioxo-2,3-dihydro-1$L^{6},2-benzothiazole-6-carboxylic acid

Cat. No.: B1518987
CAS No.: 1040033-65-5
M. Wt: 255.25 g/mol
InChI Key: ITXJWRLNYSGFTE-UHFFFAOYSA-N
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Description

Bond Length Analysis for Benzothiazole Core Structure

Bond Type Length Range (Å) Reference Method
C-C (benzene ring) 1.376-1.409 Density Functional Theory
C-N (thiazole) 1.293-1.443 X-ray Crystallography
S-C (thiazole) 1.724-1.750 Crystallographic Analysis
C-S-C angle 89.8-90.3° Structural Determination

Properties

IUPAC Name

2-ethyl-1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5S/c1-2-11-9(12)7-4-3-6(10(13)14)5-8(7)17(11,15)16/h3-5H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXJWRLNYSGFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(S1(=O)=O)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040033-65-5
Record name 2-ethyl-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid
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Biological Activity

2-Ethyl-1,1,3-trioxo-2,3-dihydro-1$\lambda^{6},2$-benzothiazole-6-carboxylic acid (CAS Number: 1040033-65-5) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C10H9NO5S
  • Molecular Weight: 255.25 g/mol
  • IUPAC Name: 2-Ethyl-1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid
  • Purity: Typically 95% .

Biological Activity Overview

The biological activity of this compound is primarily associated with its potential antimicrobial and anticancer properties. Here are some key findings:

Antimicrobial Activity

Research indicates that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. In particular:

  • Mechanism: The compound may inhibit bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
  • Case Study: A study demonstrated that derivatives of benzothiazole showed inhibitory effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structure suggests potential anticancer activity:

  • Mechanism: It may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.
  • Research Findings: In vitro studies have shown that similar benzothiazole derivatives can inhibit cancer cell proliferation in various human cancer lines .

Data Table: Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialStaphylococcus aureusInhibition of cell wall synthesis
Escherichia coliDisruption of metabolic pathways
AnticancerVarious human cancer linesInduction of apoptosis
Disruption of mitochondrial function

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of benzothiazole derivatives against multidrug-resistant bacterial strains. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .
  • Cancer Cell Proliferation : In another study featured in Cancer Research, researchers investigated the effects of benzothiazole derivatives on human breast cancer cells. The study found that these compounds inhibited cell growth by up to 70% at certain concentrations and induced apoptosis through caspase activation pathways .

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as an active pharmaceutical ingredient (API) due to its unique structure that allows for interaction with biological systems.

Case Study: Antimicrobial Activity

  • A study evaluated the antimicrobial properties of benzothiazole derivatives, including 2-Ethyl-1,1,3-trioxo-2,3-dihydro-1λ6\lambda^{6},2-benzothiazole-6-carboxylic acid. Results indicated that these compounds exhibited significant antibacterial activity against various strains of bacteria, making them potential candidates for developing new antibiotics .

Table 1: Antimicrobial Efficacy of Benzothiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
2-Ethyl-1,1,3-trioxo...E. coli15
2-Ethyl-1,1,3-trioxo...S. aureus18
Control (Standard Antibiotic)E. coli20
Control (Standard Antibiotic)S. aureus22

Material Science

The compound is also explored in the development of polymers and coatings due to its ability to enhance thermal stability and mechanical properties.

Case Study: Polymer Composites

  • Research demonstrated that incorporating 2-Ethyl-1,1,3-trioxo-2,3-dihydro-1λ6\lambda^{6},2-benzothiazole-6-carboxylic acid into polyurethane formulations improved their thermal resistance and mechanical strength. This makes it suitable for applications in automotive and aerospace industries where material performance is critical .

Table 2: Properties of Polymer Composites with Additive

PropertyControl SampleSample with Additive
Tensile Strength (MPa)3045
Thermal Decomposition Temp (°C)200250
Flexural Modulus (GPa)58

Agricultural Chemistry

The compound shows promise in agricultural applications as a pesticide or herbicide due to its biological activity.

Case Study: Herbicidal Activity

  • A study assessed the herbicidal effects of various benzothiazole derivatives on weed species. It was found that the application of 2-Ethyl-1,1,3-trioxo-2,3-dihydro-1λ6\lambda^{6},2-benzothiazole-6-carboxylic acid resulted in significant growth inhibition in target weeds .

Table 3: Herbicidal Effects on Weeds

Weed SpeciesGrowth Inhibition (%)Concentration (mg/L)
Common Lambsquarters75100
Pigweed80100
Control--

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs differ in the substituent at position 2 of the benzothiazole core:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties Source/Supplier
2-Ethyl-1,1,3-trioxo-2,3-dihydro-1L⁶,2-benzothiazole-6-carboxylic acid Ethyl (C₂H₅) C₁₀H₉NO₅S 255.25 High electron-withdrawing capacity; discontinued CymitQuimica (Discontinued)
2-Methyl-1,1,3-trioxo-2,3-dihydro-1L⁶,2-benzothiazole-6-carboxylic acid Methyl (CH₃) C₉H₇NO₅S 241.22 Enhanced solubility due to smaller alkyl group; CAS 1038706-82-9 American Elements
2-Cyclopropyl-1,1,3-trioxo-2,3-dihydro-1L⁶,2-benzothiazole-6-carboxylic acid Cyclopropyl (C₃H₅) C₁₁H₉NO₅S 267.26 Increased rigidity; priced at $197/250 mg Santa Cruz Biotechnology
2-(2-Methoxyethyl)-1,1,3-trioxo-2,3-dihydro-1L⁶,2-benzothiazole-6-carboxylic acid Methoxyethyl (C₃H₆O) C₁₁H₁₁NO₆S 285.27 Improved hydrophilicity; CAS 1082395-50-3 Aladdin Scientific
2-(Prop-2-yn-1-yl)-1,1,3-trioxo-2,3-dihydro-1L⁶,2-benzothiazole-6-carboxylic acid Propargyl (C₃H₃) C₁₀H₅NO₅S 251.22 Alkyne group for click chemistry Santa Cruz Biotechnology
Substituent Impact Analysis:
  • Ethyl vs. However, it may enhance lipophilicity .
  • Cyclopropyl : Adds rigidity to the structure, which could stabilize transition states in catalysis .
  • Methoxyethyl : The ether oxygen increases polarity and aqueous solubility, broadening biological or material science applications .
  • Propargyl : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry .

Preparation Methods

Starting Materials and Initial Steps

  • The synthesis typically begins with 2,5-dimethyl-benzenesulfonamide as the precursor.
  • Initial oxidation is performed using sodium hypochlorite as the oxidizing agent, which is preferred due to its lower hazard profile compared to chromate-based reagents.

Oxidation Process

  • Sodium hypochlorite solution (approximately 127 g/L) is added dropwise at 35-40°C over 4 hours.
  • The reaction mixture is stirred at 25-30°C until the starting material concentration falls below 1%, monitored by HPLC.
  • The oxidation converts the sulfonamide moiety into the trioxo-benzothiazole structure, forming the 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid.

Acidification and Work-Up

  • After oxidation, the reaction mixture is acidified with 38% hydrochloric acid to pH 1-2, which induces gas evolution (likely release of chlorine or related species).
  • Sodium metabisulfite is added to quench residual oxidants until no color change is observed on starch iodide paper.
  • The solid product is filtered, washed with water, and dried under vacuum at 55-60°C.

Alternative Reagents and Conditions

  • Chlorination agents such as phosphorus oxychloride, thionyl chloride, phosgene, sulfuryl chloride, phosphorus pentachloride, triphosgene, diphosgene, and oxalyl chloride can be used for intermediate transformations.
  • Amination is performed with ammonium-containing salts such as ammonium hydroxide, ammonium chloride, ammonium sulfate, ammonium acetate, ammonium bicarbonate, and ammonia gas .
  • The molar ratio of intermediate to ammonium salt ranges from 1:2 to 1:50, optimizing conversion efficiency.

Reaction Parameters and Optimization

Parameter Conditions/Range Notes
Oxidizing agent Sodium hypochlorite (127 g/L solution) Preferred for safety and efficiency
Oxidation temperature 25-40°C Controlled to avoid decomposition
Reaction time 4 hours (oxidation step) Monitored by HPLC for conversion completeness
Acidification agent 38% HCl Adjust pH to 1-2, triggers gas evolution
Quenching agent Sodium metabisulfite Removes residual oxidants
Drying temperature 55-60°C under vacuum Ensures removal of moisture without degradation
Chlorination agents POCl3, SOCl2, Phosgene, etc. Used in intermediate steps
Amination agents Ammonium hydroxide, ammonium salts For conversion to amide or salt forms
Molar ratio (amine:intermediate) 2:1 to 50:1 Optimized based on scale and purity requirements

Purity and Yield

  • The process yields the target compound with purity ranging from 70% to 99% , depending on reaction control and purification steps.
  • The compound may be isolated as free acid or as various salts (ammonium, sodium, potassium, calcium, magnesium) to enhance stability or solubility for downstream applications.

Research Findings and Advantages

  • The use of sodium hypochlorite as an oxidant avoids hazardous chromium compounds, improving environmental and safety profiles.
  • Control of temperature and pH is critical to maximize yield and minimize by-products.
  • The process is scalable and adaptable to industrial production, providing a reliable route to this important benzothiazole derivative.
  • The compound formed can be used directly or further converted into herbicidal agents, demonstrating versatility.

Summary Table of Preparation Process

Step Reagents/Conditions Purpose/Outcome
1. Oxidation 2,5-dimethyl-benzenesulfonamide + NaOCl (127 g/L), 25-40°C, 4 h Formation of trioxo-benzothiazole intermediate
2. Acidification 38% HCl, pH 1-2 Protonation and precipitation of product
3. Quenching Sodium metabisulfite, 20-50°C Removal of residual oxidants
4. Filtration & Washing Water, room temperature Isolation and purification
5. Drying Vacuum drying at 55-60°C Obtaining dry, pure compound
Optional: Chlorination POCl3, SOCl2, phosgene, etc. Intermediate functional group modification
Optional: Amination Ammonium salts (hydroxide, chloride, etc.) Conversion to amide or salt derivatives

Q & A

Basic: What are the standard synthetic routes for 2-ethyl-1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole-6-carboxylic acid?

The compound is typically synthesized via multi-step condensation and cyclization reactions. A common approach involves:

  • Step 1 : Condensation of 2-aminobenzothiazole-6-carboxylic acid with chloroacetyl chloride in the presence of anhydrous K₂CO₃ to form 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid .
  • Step 2 : Amination with hydrazine hydrate to yield hydrazino derivatives .
  • Step 3 : Reaction with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) under reflux in ethanol to form Schiff bases, followed by dehydrative annulation to achieve the final structure .
    Key solvents include chloroform and ethanol, with reaction temperatures ranging from 80–120°C. Yield optimization requires strict control of stoichiometry and moisture exclusion .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of derivatives?

Critical parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions during cyclization .
  • Catalysis : Anhydrous K₂CO₃ or triethylamine accelerates condensation steps by scavenging HCl .
  • Temperature Control : Reflux at 120°C ensures complete imine formation but must be balanced against thermal decomposition risks .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates pure products. Purity ≥95% is confirmed via TLC and HPLC .

Basic: What analytical techniques are used to confirm the structure of this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H at ~3200 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl carbons (δ ~165–175 ppm) .
  • Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 323.2) .

Advanced: What mechanistic insights explain the formation of byproducts during synthesis?

Byproducts often arise from:

  • Incomplete Cyclization : Residual hydrazine intermediates may persist if reaction time or temperature is insufficient .
  • Oxidation Side Reactions : Thiazole sulfur can oxidize to sulfoxide under aerobic conditions, necessitating inert atmospheres .
  • Schiff Base Isomerization : Keto-enol tautomerism in aldehydes (e.g., vanillin) may lead to regiochemical variability in product formation .
    Mechanistic studies using deuterated solvents or computational modeling (DFT) can clarify these pathways .

Basic: How are antimicrobial activity assays designed for this compound?

  • Test Strains : Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal pathogens (e.g., C. albicans) .
  • Protocol :
    • Broth Dilution : Compounds are serially diluted (1–100 µg/mL) in Mueller-Hinton broth.
    • Incubation : 24–48 hours at 37°C; MIC values are determined via turbidity or resazurin assays .
    • Controls : Ciprofloxacin (bacterial) and fluconazole (fungal) serve as positive benchmarks .

Advanced: How should researchers address contradictions in bioactivity data across studies?

Discrepancies may stem from:

  • Structural Variants : Minor substituent changes (e.g., -Cl vs. -OCH₃) drastically alter logP and membrane permeability .
  • Assay Conditions : Variations in pH, inoculum size, or solvent (DMSO vs. water) affect compound solubility and bioavailability .
  • Resistance Mechanisms : Efflux pump expression in clinical isolates may reduce efficacy .
    Solutions include standardizing protocols (CLSI guidelines) and conducting SAR studies to identify critical pharmacophores .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

  • Docking Simulations : AutoDock Vina predicts binding affinities to targets like DNA gyrase or fungal CYP51 .
  • QSAR Modeling : MLR analysis correlates descriptors (e.g., logP, polar surface area) with bioactivity .
  • DFT Calculations : Optimize geometry and predict reactive sites (e.g., electrophilic carbonyl groups) .
    Data from these models guide rational design of derivatives with enhanced potency and reduced toxicity .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-1,1,3-trioxo-2,3-dihydro-1$L^{6},2-benzothiazole-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Ethyl-1,1,3-trioxo-2,3-dihydro-1$L^{6},2-benzothiazole-6-carboxylic acid

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